

# Application Notes and Protocols for Trihexyl Phosphate in Uranium and Plutonium Extraction

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **trihexyl phosphate** (THP) in the solvent extraction of uranium and plutonium. It is intended to serve as a comprehensive resource for researchers and professionals involved in nuclear fuel reprocessing and related fields. **Trihexyl phosphate** is a promising alternative to the more commonly used tributyl phosphate (TBP) in PUREX (Plutonium Uranium Reduction Extraction) processes, offering potential advantages in terms of higher loading capacities and reduced formation of a third phase.

### **Principle of Extraction**

The fundamental principle behind the use of **trihexyl phosphate** in the PUREX process is liquid-liquid extraction. Spent nuclear fuel is dissolved in nitric acid, creating an aqueous solution containing uranium, plutonium, and various fission products. This aqueous feed is then brought into contact with an organic solvent phase, which consists of **trihexyl phosphate** diluted in a hydrocarbon such as dodecane.

Uranium, typically in the +6 oxidation state (as  $UO_2^{2+}$ ), and plutonium, adjusted to the +4 oxidation state ( $Pu^{4+}$ ), form neutral nitrate complexes. These complexes are selectively extracted into the organic THP phase, while the majority of fission products remain in the aqueous phase (raffinate). The chemical equation for the extraction of uranyl nitrate can be represented as:



 $UO_2^{2+}(aq) + 2NO_3^{-}(aq) + 2THP(org) \rightleftharpoons UO_2(NO_3)_2(THP)_2(org)$ 

A similar complexation occurs with plutonium (IV). The efficiency of this extraction is dependent on factors such as the nitric acid concentration, temperature, and the concentration of THP in the diluent.

# **Physicochemical Properties**

The physical and chemical properties of the solvent system are critical for process design and operation. Key properties for a typical THP-based solvent are summarized below.

Property	Value (for 30% THP in Dodecane)	Reference
Density (g/cm³ at 25°C)	~0.85	
Viscosity (cP at 25°C)	~2.5	
Solubility in Water	Low	
Flash Point	High	

### **Quantitative Data: Distribution Coefficients**

The distribution coefficient (Kd) is a key parameter that quantifies the efficiency of extraction. It is defined as the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium. The following table presents a comparison of approximate distribution coefficients for U(VI) and Pu(IV) between TBP and THP under representative PUREX process conditions.



Metal Ion	Solvent System (30% in Dodecane)	Aqueous Phase Nitric Acid (M)	Approximate Kd	Reference(s)
U(VI)	Tri-n-butyl phosphate (TBP)	3.0	~10	
U(VI)	Trihexyl phosphate (THP)	3.0	>10	
Pu(IV)	Tri-n-butyl phosphate (TBP)	3.0	~2-5	
Pu(IV)	Trihexyl phosphate (THP)	3.0	>5	

Note: The distribution coefficients are approximate and can vary significantly with temperature, solute concentration, and the presence of other species.

# **Experimental Protocols**

The following protocols outline the major steps in a laboratory-scale PUREX process using **trihexyl phosphate**.

#### **Feed Preparation**

- Dissolution: Dissolve the simulated spent nuclear fuel (containing uranium and plutonium surrogates) in 3-4 M nitric acid.
- Valence Adjustment: Adjust the oxidation state of plutonium to Pu(IV). This is a critical step to ensure efficient co-extraction with uranium.

#### **Co-extraction of Uranium and Plutonium**

- Solvent Preparation: Prepare a solution of 30% (v/v) **trihexyl phosphate** in n-dodecane.
- Contacting: Mix the aqueous feed solution with the organic solvent in a 1:1 volume ratio.



- Agitation: Agitate the mixture vigorously for a minimum of 30 minutes to ensure equilibrium is reached.
- Phase Separation: Allow the phases to separate. The organic phase, now loaded with uranium and plutonium, will be the upper layer.
- Raffinate Removal: Carefully separate and remove the lower aqueous phase (raffinate),
   which contains the bulk of the fission products.

#### **Partitioning of Plutonium from Uranium**

- Stripping Solution Preparation: Prepare an aqueous stripping solution containing a reducing agent to convert Pu(IV) to the inextractable Pu(III) state. A suitable solution is 0.1 M hydroxylamine nitrate in 2 M nitric acid.
- Contacting: Mix the uranium and plutonium-loaded organic phase from the co-extraction step with the aqueous stripping solution.
- Agitation and Separation: Agitate the mixture and allow the phases to separate as described in the co-extraction step.
- Product Collection: The aqueous phase now contains the separated plutonium. The organic phase retains the uranium.

### **Uranium Stripping**

- Stripping Solution: Prepare a dilute nitric acid solution (e.g., 0.01 M HNO<sub>3</sub>).
- Contacting: Mix the uranium-loaded organic phase from the partitioning step with the dilute nitric acid solution.
- Agitation and Separation: Agitate and allow the phases to separate.
- Product Collection: The agueous phase now contains the stripped uranium.

# Visualizations PUREX Process Workflow using Trihexyl Phosphate

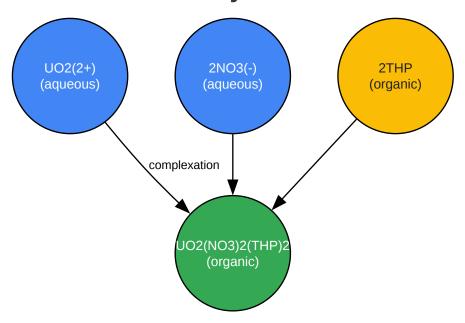




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Caption: A simplified workflow diagram of the PUREX process utilizing **trihexyl phosphate** for the separation of uranium and plutonium.

#### **Chemical Extraction Pathway**



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Caption: The chemical pathway for the extraction of uranyl ions from the aqueous phase into the organic phase via complexation with **trihexyl phosphate**.

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